Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis Pathways
The compound also plays a role in studies of chemical reactivity and synthesis pathways. MacorJohn et al. (1998) reported an unusual by-product from a non-synchronous reaction involving ethyl 1,2,4-triazine-3-carboxylate and an enamine, highlighting a novel reaction pathway for the formation of an azabicyclo[3.2.1]octane derivative. This study contributes to understanding the reactivity of similar complex molecules and their potential synthetic applications (MacorJohn, Kuipers, & Lachicotte, 1998).
Novel Conazole Analogues Synthesis
In the context of antifungal research, Mermer et al. (2018) synthesized novel conazole analogues containing a piperazine nucleus starting from ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate. These compounds were assessed for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. This research underscores the compound's utility in developing new antifungal agents with potential therapeutic applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Mechanism of Action
It’s worth noting that this compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . These types of compounds have been synthesized for use as chemosensors, with some exhibiting high selectivity in the determination of anions . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)18(26)9-10-25-20(27)16-7-3-5-15-6-4-8-17(19(15)16)21(25)28/h3-8H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRDYPUGXWLGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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